molecular formula C20H25ClN2O2 B12762359 Quinoline, 2-(3-(dimethylamino)propoxy)-4-phenyl-, hydrochloride, hydrate CAS No. 97633-97-1

Quinoline, 2-(3-(dimethylamino)propoxy)-4-phenyl-, hydrochloride, hydrate

Cat. No.: B12762359
CAS No.: 97633-97-1
M. Wt: 360.9 g/mol
InChI Key: XNACDEYRMQAQNI-UHFFFAOYSA-N
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Description

Quinoline, 2-(3-(dimethylamino)propoxy)-4-phenyl-, hydrochloride, hydrate is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives often involves multi-step reactions, utilizing various starting materials and catalysts. One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds . Another approach is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent such as nitrobenzene . These methods typically require acidic conditions and elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of quinoline derivatives often employs greener and more sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are becoming increasingly popular . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact of the production process.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as chloroquine, primaquine, and quinine . These compounds share the quinoline core structure but differ in their functional groups and side chains.

Uniqueness

Quinoline, 2-(3-(dimethylamino)propoxy)-4-phenyl-, hydrochloride, hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group and the propoxy chain enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

97633-97-1

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9 g/mol

IUPAC Name

N,N-dimethyl-3-(4-phenylquinolin-2-yl)oxypropan-1-amine;hydrate;hydrochloride

InChI

InChI=1S/C20H22N2O.ClH.H2O/c1-22(2)13-8-14-23-20-15-18(16-9-4-3-5-10-16)17-11-6-7-12-19(17)21-20;;/h3-7,9-12,15H,8,13-14H2,1-2H3;1H;1H2

InChI Key

XNACDEYRMQAQNI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.O.Cl

Origin of Product

United States

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